N-allyl-N'-(2-iodobenzoyl)thiourea
Description
N-Allyl-N'-(2-iodobenzoyl)thiourea is a thiourea derivative characterized by an allyl group attached to one nitrogen and a 2-iodobenzoyl moiety to the other. Thioureas are renowned for their versatility in coordination chemistry, catalysis, and sensing due to the thiocarbonyl group’s electron-rich sulfur atom, which facilitates metal binding and hydrogen bonding .
Properties
Molecular Formula |
C11H11IN2OS |
|---|---|
Molecular Weight |
346.19g/mol |
IUPAC Name |
2-iodo-N-(prop-2-enylcarbamothioyl)benzamide |
InChI |
InChI=1S/C11H11IN2OS/c1-2-7-13-11(16)14-10(15)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H2,13,14,15,16) |
InChI Key |
RFVAGFAOEAODAD-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)NC(=O)C1=CC=CC=C1I |
Canonical SMILES |
C=CCNC(=S)NC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Catalytic Activity
Thiourea derivatives with electron-withdrawing groups (EWGs) exhibit enhanced catalytic performance. For instance:
- Sulfonaryl thiourea 10 (28% conversion) outperformed aryl ester thiourea 8 (minimal activity) in a model reaction, attributed to the sulfonate group’s strong EWG effect .
- N-Allyl-N'-(2-iodobenzoyl)thiourea’s iodobenzoyl group, also an EWG, is expected to similarly boost catalytic activity.
Table 1: Catalytic Performance of Thiourea Derivatives
| Compound | Substituent | Conversion (%) | Reference |
|---|---|---|---|
| Sulfonaryl thiourea 10 | Sulfonate | 28 | |
| Reference compound 11 | Unspecified | 27 | |
| N-Allyl-N'-(2-iodobenzoyl) | 2-Iodobenzoyl | Data pending | — |
Structural and Electronic Modifications
Allyl vs. Benzyl Groups
- N-Benzyl-N'-(2-iodobenzoyl)thiourea (MW: 396.25) has a bulkier benzyl group compared to the allyl group in the target compound. The allyl group’s smaller size and flexibility may improve solubility and substrate accessibility in catalytic applications .
- N-Allyl-N'-(4-chlorophenyl)thiourea (MW: 226.73) replaces iodobenzoyl with chlorophenyl, reducing molecular weight and polarizability. Chlorine’s weaker EWG effect likely diminishes metal-binding strength compared to iodine .
Table 2: Molecular Weight and Substituent Effects
*Estimated based on analogous structures.
Metal Ion Interaction and Sensing
- N-Allyl-N'-(sodium-p-benzenesulfonate)thiourea effectively masks Ag⁺ and Hg²⁺ interference in Sr²⁺ detection, leveraging sulfonate’s chelating power .
- The iodine atom in This compound may enhance selectivity for softer metals (e.g., Au³⁺) due to its polarizable nature, though experimental validation is needed .
Nonlinear Optical (NLO) Properties
Thiourea-based semiorganic complexes like bis(thiourea) barium nitrate (BTBN) exhibit high NLO activity due to metal-thiourea coordination . The iodine substituent in the target compound could amplify NLO effects by increasing molecular polarizability, similar to halogenated analogs like N-(2-chloro-5-iodobenzoyl)-N'-(2-methoxyphenyl)thiourea (MW: 446.69) .
Key Research Findings
- Synthetic Flexibility : N-Allylthiourea derivatives are easily synthesized via nucleophilic substitution with benzoyl chlorides, enabling modular design (e.g., fluorobenzoyl or dichlorobenzoyl variants) .
- Hydrogen Bonding : Intramolecular N–H···O bonds stabilize derivatives like N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea , a trait likely shared by the iodobenzoyl analog .
- Thermal and Optical Stability : Thiourea complexes with halogens (e.g., iodine) may exhibit superior thermal stability, critical for materials science applications .
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